molecular formula C30H39O4P B167221 Phenol, isobutylenated, phosphate (3:1) CAS No. 68937-40-6

Phenol, isobutylenated, phosphate (3:1)

Cat. No. B167221
CAS RN: 68937-40-6
M. Wt: 494.6 g/mol
InChI Key: LWYPBQJBRGDLOI-UHFFFAOYSA-N
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Description

Phenol, isobutylenated, phosphate (3:1), also known as Durad 150B, is a synthetic butyl phenyl phosphate . It is classified in the lubricant industry as a triaryl phosphate .


Synthesis Analysis

Phenol, isopropylated, phosphate (3:1) is made by the reaction of phenol with propylene. The resulting product is a mixture of mainly ortho- and para-isomers with varying degrees of alkylation. The product of this reaction is then mixed with phenol and reacted with phosphorus oxychloride to produce the phosphate ester .


Molecular Structure Analysis

The molecular formula of Phenol, isobutylenated, phosphate (3:1) is C30H39O4P . The molecule contains a total of 76 bonds. There are 37 non-H bonds, 19 multiple bonds, 12 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 phosphate .


Chemical Reactions Analysis

Phenol, isobutylenated, phosphate (3:1) is used as a flame retardant in consumer products, and a lubricant and hydraulic fluid . It is a known aquatic toxicant, with the potential to cause reproductive, developmental, and neurological effects and to impact systemic organs like the liver, heart, and lungs .

Scientific Research Applications

Removal of Phenolic Compounds from Aqueous Solutions

Phenol, isobutylenated, phosphate (3:1) is used in the removal of phenolic compounds from aqueous solutions. A study by Balasubramanian and Venkatesan (2012) demonstrated this application using an Ionic Liquid Mixed Carrier (ILMC) containing 1-Butyl 3 Methylimidazolium Hexafluorophosphate [BMIM]+[PF6]− dissolved in Tributyl phosphate (TBP) in an Emulsion Liquid Membrane (ELM). The process achieved a 99.5% removal of phenol and over 90% removal of chlorophenols from aqueous solutions (Balasubramanian & Venkatesan, 2012).

Adsorption of Phenols by Magnetic Polysulfone Microcapsules

Another application is in the adsorption of phenols using magnetic polysulfone microcapsules containing tributyl phosphate. Yin et al. (2010) developed porous polysulfone (PSF) microcapsules for this purpose. These microcapsules demonstrated potential for treating environmental pollution caused by phenols, showing high adsorption efficiency in various conditions (Yin et al., 2010).

Struvite Crystallization from Wastewater

Phenol, isobutylenated, phosphate (3:1) is also relevant in struvite crystallization from wastewater. A study by Kumari et al. (2020) focused on phosphorus recovery from synthetic distillery wastewater, demonstrating that the presence of phenol affects phosphate removal efficiency and purity of struvite, a potential fertilizer (Kumari et al., 2020).

Molecular Dynamics Simulation in Phenol Extraction

The compound is also studied in molecular dynamics simulations for phenol extraction. Zheng et al. (2011) used simulations to understand the interfacial features and extraction process of phenol, revealing insights into the interaction dynamics and efficiency of phenol extraction (Zheng et al., 2011).

Phenol Recovery in Water Treatment

In water treatment, phenol recovery using tributyl phosphate in membrane contactors is another significant application. Shen et al. (2009) explored the efficiency of phenol extraction and stripping using tributyl phosphate in kerosene in a polypropylene hollow fiber membrane contactor, identifying the rate-controlling steps of mass transfer (Shen et al., 2009).

Safety And Hazards

Phenol, isobutylenated, phosphate (3:1) is a known aquatic toxicant, with the potential to cause reproductive, developmental, and neurological effects and to impact systemic organs like the liver, heart, and lungs . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The US Environmental Protection Agency (EPA) has issued a set of restrictive rules for the substance under the Toxic Substances Control Act (TSCA). These rules include a nearly total prohibition on the processing and distribution in commerce of Phenol, isobutylenated, phosphate (3:1), as well as products containing it .

properties

IUPAC Name

tris[4-(2-methylpropyl)phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPBQJBRGDLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867770
Record name Tris[4-(2-methylpropyl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, isobutylenated, phosphate (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Phenol, isobutylenated, phosphate (3:1)

CAS RN

68937-40-6, 68759-64-8
Record name Isobutylenated phenol phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, isobutylenated, phosphate (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris[4-(2-methylpropyl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, isobutylenated, phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISOBUTYLENATED TRIPHENYLPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE77R3GK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Michałowski, K Pielichowski - Journal of Thermal Analysis and …, 2018 - Springer
Polyurethane (PU) foams physically modified by two additive phosphorous flame retardants (FR)—phenol isobutylenated phosphate or phenol isopropylated phosphate, and chemically …
Number of citations: 17 link.springer.com
SK Shill, S Al-Deen, M Ashraf - 2019 - academia.edu
The military airbase especially aprons and the rigid pavement are often exposed to engine oil, hydraulic fluid, Jet oil, extreme heat shocks, and varied lengths of repetitive cyclic heat …
Number of citations: 3 www.academia.edu
SK Shill, S Al-Deen, M Ashraf - Construction and Building Materials, 2018 - Elsevier
Military airbase pavement concrete, especially parking aprons, are regularly exposed to extremely severe circumstances that are not usually experienced by other concrete pavements. …
Number of citations: 25 www.sciencedirect.com
SK Shill - 2020 - unsworks.unsw.edu.au
Reinforced concrete (RC) aprons, so-called rigid pavements at military airbases are often exposed to extremely adverse conditions. In addition to the dynamic loads of jet fighters, …
Number of citations: 1 unsworks.unsw.edu.au

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